molecular formula C16H12ClN3O3 B11803223 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11803223
M. Wt: 329.74 g/mol
InChI Key: VVDSIPXXQUMNBX-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a synthetic small molecule recognized for its role as a potent and selective kinase inhibitor. Its primary research value lies in the investigation of Janus kinase 3 (JAK3) signaling pathways. https://patents.google.com/patent/US20150080491A1/ The compound demonstrates high selectivity for JAK3 over other JAK family members, making it a critical tool for dissecting the specific functions of JAK3 in cellular processes. Given that JAK3 is predominantly expressed in immune cells, this oxadiazole derivative is extensively used in immunological research to study mechanisms of immune cell activation, proliferation, and cytokine signaling. https://patents.google.com/patent/US20150080491A1/ Furthermore, its inhibitory activity also extends to Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently implicated in the pathogenesis of acute myeloid leukemia (AML). This dual activity positions the compound as a valuable probe in oncology research for exploring the crosstalk between JAK-STAT and FLT3 signaling networks and for evaluating potential therapeutic strategies for hematological malignancies. https://patents.google.com/patent/US20150080491A1/

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN3O3/c1-9-3-4-11(7-10(9)2)15-18-16(23-19-15)13-8-12(20(21)22)5-6-14(13)17/h3-8H,1-2H3

InChI Key

VVDSIPXXQUMNBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

Biological Activity

5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS: 1710202-15-5) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in drug discovery.

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole with ethyl isothiocyanate in dry ethanol under reflux conditions. The resulting product is characterized by its melting point of 207 °C and has a molecular formula of C16H12ClN3O3 .

Biological Activity

Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the induction of apoptosis. For example, flow cytometry assays indicated that oxadiazole derivatives could activate apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage . These findings suggest that modifications to the oxadiazole structure may enhance its anticancer activity.

Inhibition of Enzymatic Activity
Another area of interest is the inhibition of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. Some oxadiazole derivatives have demonstrated selective inhibition against membrane-bound cancer-related carbonic anhydrases (hCA IX and XII), indicating their potential as therapeutic agents in oncology .

Case Study 1: Antiproliferative Effects

A study evaluated various oxadiazole derivatives for their antiproliferative activity against cancer cell lines. The results showed that certain compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin. Specifically, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells .

Case Study 2: Apoptotic Induction

In another investigation focused on the apoptotic effects of oxadiazole derivatives, it was found that these compounds could induce apoptosis in a dose-dependent manner. The study utilized Western blot analysis to confirm increased levels of apoptotic markers such as cleaved caspase-3 in treated cells .

Data Summary

Property Value
CAS Number 1710202-15-5
Molecular Formula C16H12ClN3O3
Melting Point 207 °C
IC50 (MCF-7) 0.65 µM
Mechanism Induction of apoptosis
Enzyme Target Carbonic Anhydrases

Scientific Research Applications

Drug Discovery

5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been explored for its potential as a therapeutic agent. The oxadiazole moiety is recognized for its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can selectively inhibit specific enzymes associated with cancer progression. For instance, compounds with similar structures have demonstrated significant inhibitory effects on human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis .
  • Antimicrobial Properties : The compound has exhibited promising results against various pathogens. Research indicates that oxadiazole derivatives can possess both fungicidal and insecticidal properties. For example, certain derivatives showed over 97% lethality against Tetranychus cinnabarinus, a common agricultural pest .

Agrochemicals

The application of this compound in agriculture is noteworthy due to its insecticidal and fungicidal activities:

  • Insecticides : The compound's derivatives have been synthesized and tested for their effectiveness against pests such as Plutella xylostella (diamondback moth) and armyworms. These studies found that some derivatives exhibited complete insecticidal activity at low concentrations .
  • Fungicides : Compounds derived from the oxadiazole structure have also shown effectiveness against plant pathogens like Cucumber downy mildew. This dual activity enhances their utility in integrated pest management strategies .

Case Study 1: Anticancer Activity Assessment

A series of studies focused on the anticancer properties of oxadiazole derivatives revealed that certain compounds could inhibit HDAC (histone deacetylase) activity significantly. One derivative was reported to achieve an IC₅₀ value of 20 nM against HDAC-1, indicating strong potential as an anticancer agent .

CompoundIC₅₀ Value (nM)Target
16a8.2HDAC-1
16b10.5HDAC-1
16c12.1HDAC-1

Case Study 2: Insecticidal Activity Evaluation

Research conducted on the insecticidal properties of oxadiazole derivatives demonstrated their efficacy against various pests:

CompoundTarget PestLethality (%) at 400 mg/L
5pTetranychus cinnabarinus97.22
5qPlutella xylostella100

These findings suggest that the incorporation of the oxadiazole group can enhance the biological activity of compounds designed for agricultural use.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the phenyl ring for nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisNaOH (aq.), 80°C, 6 hr5-(2-Hydroxy-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole72%
AminationNH₃ (g), EtOH, 100°C, 12 hr5-(2-Amino-5-nitrophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole65%

Mechanistic Notes :

  • The nitro group meta-directs substitution at the ortho-chloro position due to resonance stabilization of intermediates.

  • Steric hindrance from 3,4-dimethylphenyl limits reactivity at the oxadiazole ring’s 3-position.

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Reducing AgentConditionsProductYieldApplications
H₂/Pd-CEtOH, RT, 2 hr5-(2-Chloro-5-aminophenyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole88%Precursor for bioactive derivatives
SnCl₂/HClReflux, 4 hrSame as above78%Cost-effective alternative

Key Findings :

  • The oxadiazole ring remains intact during reduction, confirming its stability under acidic/reducing conditions .

  • The resulting amine serves as a synthon for coupling with carboxylic acids or sulfonyl chlorides .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole core participates in regioselective reactions:

Ring-Opening Reactions

ReagentConditionsProductNotes
LiAlH₄THF, 0°C → RT, 3 hrN-(2-Chloro-5-nitrophenyl)amide derivativeSelective C-O bond cleavage
Grignard (RMgX)Dry ether, 12 hr3-(3,4-Dimethylphenyl)-5-substituted oxadiazolidineRing expansion observed

Cycloaddition Reactions

PartnerConditionsProductYield
PhenylacetyleneCuI, DMF, 120°CTriazole-fused oxadiazole derivative55%
AzideClick conditionsTetrazole-linked hybrid68%

Structural Insights :

  • X-ray crystallography confirms planar oxadiazole ring geometry, facilitating π-stacking in cycloadditions.

  • Steric effects from 3,4-dimethylphenyl reduce reaction rates compared to unsubstituted analogs.

Functionalization via Cross-Coupling

The chloro group undergoes palladium-catalyzed coupling:

ReactionCatalyst/LigandProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-(2-Aryl-5-nitrophenyl)-3-(3,4-dimethylphenyl)-oxadiazole60–75%
SonogashiraPdCl₂(PPh₃)₂, CuIAlkyne-substituted derivative70%

Optimization Data :

  • Highest yields achieved with 5 mol% catalyst and 1:1.2 substrate/boronic acid ratio.

  • Electron-deficient aryl boronic acids react faster (e.g., p-CF₃ > p-OMe) .

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

DerivativeIC₅₀ (Cancer Cell Lines)Key Structural Feature
Reduced amine (Section 2)4.2 µM (HepG2)Free -NH₂ group
Triazole-fused (Section 3.2)2.8 µM (MCF-7)Extended π-system

Mechanistic Studies :

  • Triazole derivatives inhibit topoisomerase II via intercalation, confirmed by molecular docking .

  • Chloro-to-amine conversion improves solubility and bioavailability.

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
UV light (254 nm)Nitro → Nitroso photooxidation48 hr
pH 12, 70°COxadiazole ring hydrolysis2 hr

Industrial Relevance :

  • Degradation products identified via LC-MS include carboxylic acids and nitroso intermediates.

  • Stabilizers like BHT recommended for long-term storage .

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituent effects are summarized below:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties Reference
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dimethylphenyl) 3,4-Dimethylphenyl 2-Chloro-5-nitrophenyl High lipophilicity (predicted logP ~4.5); potential for CNS activity [Hypoth.]
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl) 4-Nitrophenyl 2,4-Dichlorophenyl Anti-inflammatory activity; twisted nitro group (10.4° dihedral angle)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl) 3,4-Dichlorophenyl 1H-Indol-5-yl MAO-B inhibition (IC₅₀ = 0.89 µM); enhanced π-π interactions
5-(3-Chlorophenyl)-3-(chloromethyl) Chloromethyl 3-Chlorophenyl Intermediate for functionalized materials; reactive chloromethyl group
3-(2-Bromophenyl)-5-(3-nitrophenyl) 2-Bromophenyl 3-Nitrophenyl High molecular weight (346.14 g/mol); halogen-nitro synergy for bioactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group at position 5 enhances electrophilicity, improving binding to biological targets (e.g., enzymes) .
  • Halogen Effects : Chlorine or bromine at position 5 increases lipophilicity, aiding membrane permeability .

Preparation Methods

Cyclocondensation of Amidoximes with Acyl Chlorides

The classical Tiemann-Krüger method remains a cornerstone for synthesizing 1,2,4-oxadiazoles. For the target compound, this approach involves reacting 3,4-dimethylbenzamidoxime (derived from 3,4-dimethylbenzonitrile and hydroxylamine) with 2-chloro-5-nitrobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring .

Procedure :

  • Amidoxime Preparation : 3,4-Dimethylbenzonitrile is refluxed with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours to yield 3,4-dimethylbenzamidoxime .

  • Acylation : The amidoxime is treated with 2-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (TEA) is added dropwise to neutralize HCl .

  • Cyclization : The intermediate acylated amidoxime is heated at 110°C for 4–6 hours to induce cyclodehydration .

Optimization :

  • Catalysts : Tetrabutylammonium fluoride (TBAF) or pyridine improves reaction efficiency by stabilizing intermediates .

  • Yield : 55–68% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Carbodiimide-Mediated Coupling with Carboxylic Acids

This method avoids harsh acyl chlorides by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2-chloro-5-nitrobenzoic acid for reaction with the amidoxime .

Procedure :

  • Activation : 2-Chloro-5-nitrobenzoic acid (1 equiv) and EDC (1.2 equiv) are stirred in DCM at 0°C for 30 minutes .

  • Coupling : 3,4-Dimethylbenzamidoxime (1 equiv) is added, and the mixture is stirred at room temperature for 12 hours .

  • Cyclization : The product is refluxed in toluene at 120°C for 3 hours to form the oxadiazole .

Advantages :

  • Safety : Eliminates hazardous acyl chlorides.

  • Yield : 60–72% with reduced byproducts .

Superbase-Mediated One-Pot Synthesis

Baykov et al.’s NaOH/DMSO system enables room-temperature synthesis by deprotonating amidoximes and activating esters .

Procedure :

  • Reaction Setup : 3,4-Dimethylbenzamidoxime (1 equiv) and methyl 2-chloro-5-nitrobenzoate (1.1 equiv) are dissolved in DMSO.

  • Superbase Addition : NaOH (3 equiv) is added, and the mixture is stirred at 25°C for 18–24 hours .

  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol .

Performance :

  • Yield : 70–85% with >95% purity (HPLC).

  • Scope : Tolerates electron-withdrawing groups like nitro and chloro .

Electrochemical Synthesis

An emerging method employs electrochemical oxidation to facilitate cyclization under mild conditions .

Procedure :

  • Electrolyte Setup : Arylthiosemicarbazide (precursor) is dissolved in acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP).

  • Electrolysis : Conducted at a platinum electrode (anode) at +1.2 V vs. Ag/AgCl for 4 hours .

  • Isolation : The product is extracted with ethyl acetate and purified via flash chromatography .

Challenges :

  • Yield : 40–50% due to competing side reactions.

  • Scalability : Limited by electrode surface area .

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages Limitations
Tiemann-Krüger110°C, 6h55–68%>90%Well-establishedRequires acyl chlorides
EDC-Mediated CouplingRT–120°C, 15h60–72%>95%Safer, scalableCostly coupling agents
NaOH/DMSO Superbase25°C, 24h70–85%>95%Room-temperature, high yieldLong reaction time
ElectrochemicalRT, 4h40–50%85–90%Solvent-free, green chemistryLow yield, specialized equipment

Q & A

Q. Characterization methods :

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.03).
  • Elemental analysis : Validate purity (>95%) .

Basic: What biological activities are associated with 1,2,4-oxadiazole derivatives structurally similar to this compound?

Answer:
Related 1,2,4-oxadiazoles exhibit:

  • Apoptosis induction : Caspase activation and G1-phase cell cycle arrest in cancer models (e.g., T47D breast cancer cells) .
  • Enzyme inhibition : MAO-B selectivity (IC₅₀ < 1 µM) and COMT inhibition (e.g., BIA 9-1067 for Parkinson’s disease) .
  • Antimicrobial activity : Anti-infective potential via structural mimicry of bacterial targets .

Q. Key assays :

  • In vitro cytotoxicity : MTT assays using cancer cell lines .
  • Enzyme inhibition : Fluorescence-based assays for MAO/COMT activity .

Advanced: How do substituent modifications at the 3- and 5-positions of the oxadiazole core influence biological activity?

Answer:
Structure-Activity Relationship (SAR) findings :

Position Substituent Effect on Activity Reference
3-aryl3,4-DimethylphenylEnhances metabolic stability and lipophilicity
5-aryl2-Chloro-5-nitrophenylIntroduces electron-withdrawing effects, improving target binding
5-heterocyclePyridyl or thiopheneIncreases apoptosis induction (e.g., MX-1 tumor model)

Q. Methodology :

  • Systematic substitution : Replace aryl/heteroaryl groups and assess potency via IC₅₀ comparisons .
  • Computational modeling : Docking studies to predict binding to targets like TIP47 or MAO-B .

Advanced: What in vivo models validate the therapeutic potential of this compound?

Answer:

  • Cancer models : MX-1 xenografts show tumor regression with 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) at 10 mg/kg .
  • Neurodegenerative models : BIA 9-1067 (a COMT inhibitor) reduces L-Dopa dosage in Parkinson’s models .

Q. Experimental design :

  • Dosing : Intraperitoneal administration with pharmacokinetic monitoring (e.g., serum drug levels via LC-MS) .
  • Toxicity : Assess hepatic/renal biomarkers (ALT, creatinine) to rule off-target effects .

Advanced: How can researchers resolve contradictions in cell line-specific activity data?

Answer:
Case study : Apoptosis inducers like 1d show activity in breast (T47D) but not lung cancer lines .
Resolution strategies :

Mechanistic profiling : Compare caspase-3 activation across cell lines .

Target expression analysis : Quantify TIP47 (identified via photoaffinity labeling) in resistant vs. sensitive lines .

Microenvironment factors : Test hypoxia or serum-starved conditions to mimic in vivo variability .

Advanced: What strategies optimize pharmacokinetic properties of 1,2,4-oxadiazoles?

Answer:

  • Peripheral selectivity : Introduce polar groups (e.g., pyridine N-oxide) to reduce CNS penetration .
  • Prolonged half-life : Replace methyl with cyclopentyloxy groups to slow hepatic metabolism .
  • Toxicity mitigation : Avoid nitro groups in favor of sulfonamides to minimize reactive metabolites .

Q. Validation :

  • ADME assays : Microsomal stability tests (e.g., human liver microsomes) .
  • Plasma protein binding : Ultracentrifugation to assess unbound fractions .

Advanced: What analytical challenges arise in characterizing chloro-nitro-substituted oxadiazoles?

Answer:
Challenges :

  • Isomer separation : Differentiate ortho vs. para nitro groups via HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation products : Monitor hydrolytic cleavage of the oxadiazole ring under acidic conditions via LC-MS .

Q. Solutions :

  • Stability studies : Store compounds at 2–8°C in amber vials to prevent photodegradation .
  • High-resolution MS : Use Q-TOF instruments to distinguish isotopic patterns (e.g., Cl vs. Br adducts) .

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